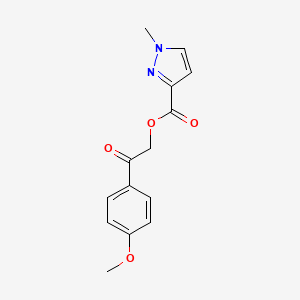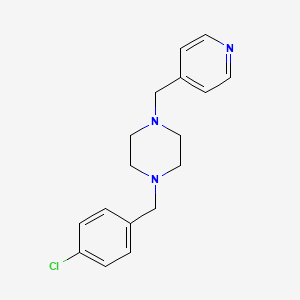
2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole-3-carboxylic acid can be prepared by reacting hydrazine hydrate with ethyl acetoacetate under reflux conditions.
-
Esterification: : The carboxylic acid group of the pyrazole derivative is then esterified with 2-(4-methoxyphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of the pyrazole ring and the methoxyphenyl group can enhance the compound’s interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active pyrazole derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Chlorophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.
2-(4-Methylphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-16-8-7-12(15-16)14(18)20-9-13(17)10-3-5-11(19-2)6-4-10/h3-8H,9H2,1-2H3 |
InChI Key |
ZOVWQYWUPCUQHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-N'-{[(3-methylphenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10950966.png)
![4-[(4-ethoxyphenoxy)methyl]-N-phenylbenzamide](/img/structure/B10950972.png)
![5-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10950974.png)
![Ethyl 2-(cyclopropylamino)-4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B10950980.png)
![2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10950996.png)

![ethyl 4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10951013.png)
![2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10951034.png)
![7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10951038.png)
![Diethyl 5-[({[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10951050.png)
![2-(2,4-dichlorophenoxy)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10951053.png)
![3-Chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10951054.png)
![1-(2-bromobenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10951058.png)
![1-(difluoromethyl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10951060.png)
